4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Description
4-(4-Chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonyl group linked to a butanamide chain, which is further substituted with a 3-methyl-1,2-oxazol-5-yl moiety. This compound belongs to a class of sulfonamides known for their diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties . Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYJRILQGOSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other sulfonamide derivatives with heterocyclic substituents. Below is a detailed analysis of its analogs based on molecular features, biological activity, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Variations: The oxazole ring is a common motif in analogs like compounds 6–10 from , but substituents on the benzene ring (e.g., methoxy, ethoxy, chloro) modulate solubility and target affinity .
Biological Activity :
- MZO-2 () demonstrates in vivo anti-inflammatory efficacy, suggesting that the oxazole-sulfonamide scaffold is pharmacologically relevant. The target compound’s 4-chlorobenzenesulfonyl group may enhance membrane permeability compared to MZO-2’s dimethoxybenzyl group .
- Compounds with 4-ethoxy or 2-methoxy substituents () show higher molecular weights and improved thermal stability, as inferred from crystallographic data refined via SHELXL .
Hydrogen Bonding and Crystal Packing :
- The oxazole ring and sulfonamide group facilitate hydrogen-bonded networks, as described in graph-set analyses (). For example, the 3-methyl-oxazole in the target compound may form C–H···O interactions with adjacent molecules, influencing crystal packing .
Synthetic Routes :
- Amide coupling () is a common method for synthesizing such sulfonamides. The target compound’s butanamide linker could be synthesized via similar PROTAC-like strategies, as outlined in ’s amide coupling route .
Research Findings and Implications
- Pharmacokinetics: The 4-chlorobenzenesulfonyl group likely improves metabolic stability compared to non-halogenated analogs, as seen in related sulfonamides .
- Target Selectivity : The oxazole ring’s electron-rich nature may enhance interactions with enzymes like cyclooxygenase (COX), analogous to MZO-2’s mechanism .
- Crystallographic Data : Structural refinement using SHELXL () and visualization via ORTEP-III () are critical for elucidating bond angles and torsional strain in these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
